

4-Chlorophenyl cyclopropyl ketone molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorophenyl cyclopropyl ketone

Cat. No.: B1346817

[Get Quote](#)

An In-depth Technical Guide on 4-Chlorophenyl cyclopropyl ketone

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Chlorophenyl cyclopropyl ketone**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes detailed experimental protocols and visual diagrams to facilitate understanding and application.

Molecular Structure and Properties

4-Chlorophenyl cyclopropyl ketone, with the CAS number 6640-25-1, is an organic compound featuring a cyclopropyl group and a 4-chlorophenyl moiety attached to a ketone functional group.^[1] The presence of the chlorophenyl group increases its lipophilicity, making it more soluble in organic solvents.^[1]

Quantitative Molecular Data

The key molecular properties of **4-Chlorophenyl cyclopropyl ketone** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ ClO	[2] [3] [4]
Molecular Weight	180.63 g/mol	[2] [3] [4] [5]
IUPAC Name	(4-chlorophenyl) (cyclopropyl)methanone	[4]
CAS Number	6640-25-1	[6] [7]
SMILES	Clc1ccc(cc1)C(=O)C2CC2	[5]
InChI Key	OPSFCTBBDIDFJM- UHFFFAOYSA-N	[2] [6] [7]
Melting Point	30 °C	[5]
Density	1.160 g/mL	[5]

Experimental Protocols

The synthesis of **4-Chlorophenyl cyclopropyl ketone** can be achieved through various methods. A common approach involves a Grignard reaction. The following protocol is a representative example based on literature.[\[8\]](#)

Synthesis of **4-Chlorophenyl cyclopropyl ketone** via Grignard Reaction

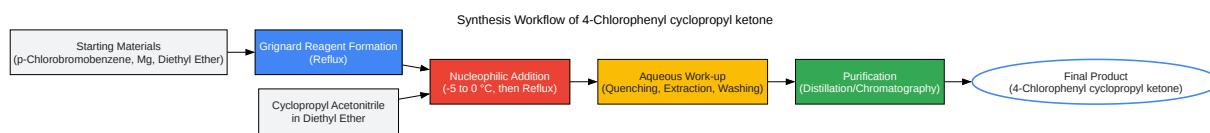
Objective: To synthesize **4-Chlorophenyl cyclopropyl ketone** from p-chlorobromobenzene and cyclopropyl acetonitrile.

Materials:

- Magnesium metal turnings
- p-Chlorobromobenzene
- Cyclopropyl acetonitrile
- Anhydrous diethyl ether

- Aqueous solution of hydrochloric acid
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
- Stirring apparatus
- Heating mantle

Procedure:

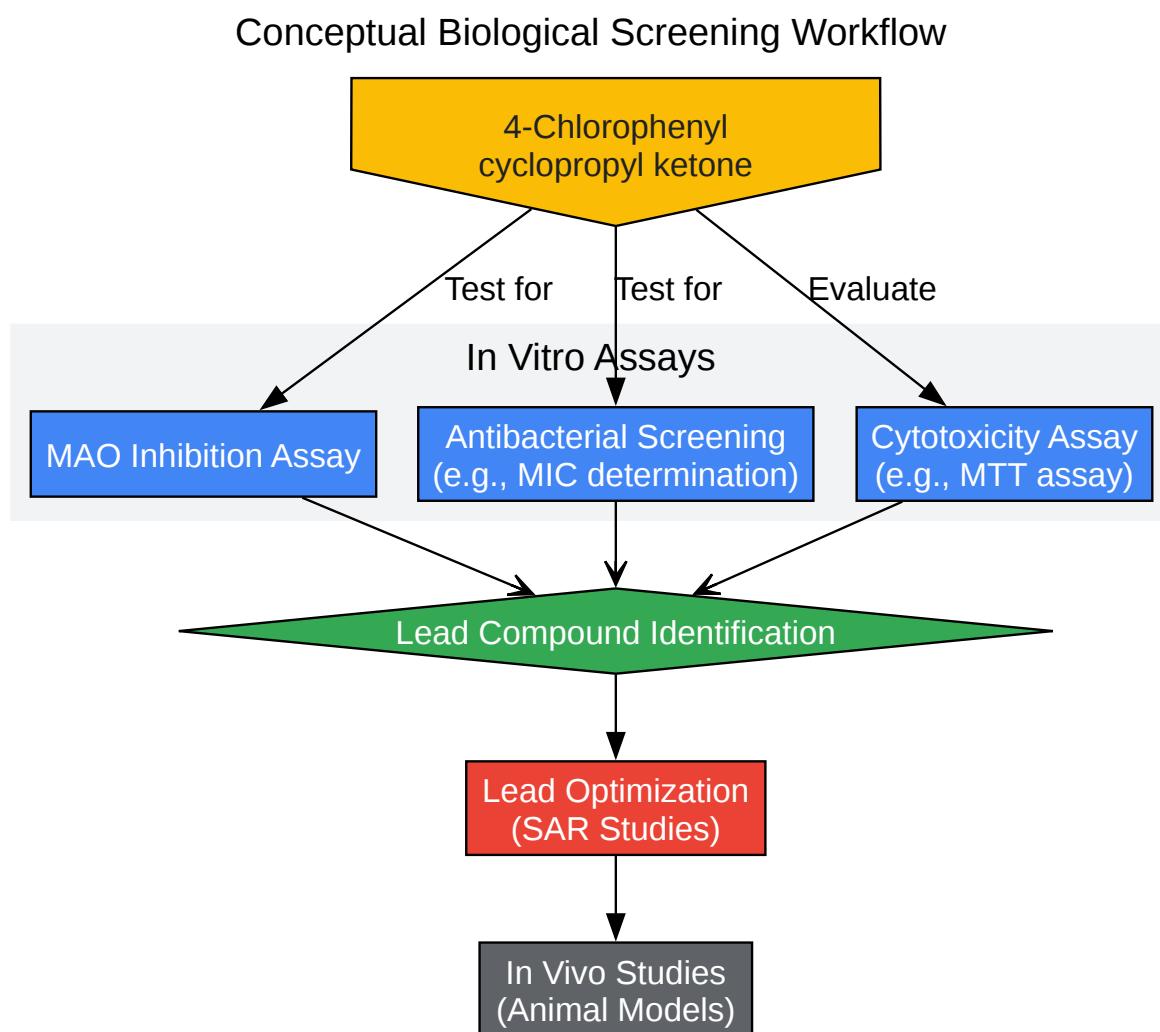

- Grignard Reagent Formation:
 - In a flame-dried three-neck flask equipped with a stirrer, a condenser, and a dropping funnel, add magnesium turnings (0.07 mol).
 - Dissolve p-chlorobromobenzene (0.07 mol) in anhydrous diethyl ether (40 mL) and add it to the dropping funnel.
 - Slowly add the p-chlorobromobenzene solution to the magnesium turnings at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent.[\[8\]](#)
- Reaction with Cyclopropyl Acetonitrile:
 - Cool the Grignard reagent solution to a temperature between -5 °C and 0 °C using an ice-salt bath.
 - Dissolve cyclopropyl acetonitrile (0.07 mol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.
 - Slowly add the cyclopropyl acetonitrile solution to the cooled Grignard reagent while maintaining the temperature below 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.[8]
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash them sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
 - The crude **4-Chlorophenyl cyclopropyl ketone** can be further purified by vacuum distillation or column chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4-Chlorophenyl cyclopropyl ketone** via the Grignard reaction.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Chlorophenyl cyclopropyl ketone**.

Potential Biological Screening Workflow

While direct biological activities of **4-Chlorophenyl cyclopropyl ketone** are not extensively documented, related structures containing the cyclopropyl-phenyl moiety are known to exhibit biological effects, such as monoamine oxidase (MAO) inhibition and antibacterial activity.[9][10] The following diagram outlines a conceptual workflow for screening its potential biological activities.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the biological screening of **4-Chlorophenyl cyclopropyl ketone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6640-25-1: (4-Chlorophenyl)cyclopropylmethanone [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Chlorophenyl cyclopropyl ketone | C₁₀H₉ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-chlorophenyl)-cyclopropylmethanone [stenutz.eu]
- 6. 4-Chlorophenyl cyclopropyl ketone | SIELC Technologies [sielc.com]
- 7. 4-Chlorophenyl cyclopropyl ketone [webbook.nist.gov]
- 8. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Chlorophenyl cyclopropyl ketone molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346817#4-chlorophenyl-cyclopropyl-ketone-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com